mGluR2 antagonist 1

Overview

Description

mGluR2 antagonist 1 is a potent and selective negative allosteric modulator targeting the metabotropic glutamate receptor 2 (mGluR2). This compound exhibits high oral bioavailability and excellent brain permeability, making it a valuable tool in neuroscience research . It has an IC50 value of 9 nanomolar, indicating its strong affinity for mGluR2 .

Preparation Methods

The synthesis of mGluR2 antagonist 1 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of a core structure followed by functional group modifications to achieve the desired antagonist properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and compliance with regulatory standards.

Chemical Reactions Analysis

mGluR2 antagonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Scientific Research Applications

mGluR2 antagonist 1 has a wide range of scientific research applications:

Neuroscience: It is used to study the role of mGluR2 in synaptic transmission and neuroplasticity.

Psychiatry: Research on this compound has shown potential in developing treatments for depression and anxiety disorders.

Pharmacology: The compound is used to explore the pharmacokinetics and pharmacodynamics of mGluR2 modulation.

Mechanism of Action

mGluR2 antagonist 1 exerts its effects by binding to the metabotropic glutamate receptor 2 and inhibiting its activity. This inhibition leads to an increase in the release of glutamate by reducing the activity of cyclic adenosine monophosphate (cAMP) in the presynaptic neuron . The compound’s action on mGluR2 affects various signaling pathways, including those involved in neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

mGluR2 antagonist 1 is unique due to its high selectivity and potency. Similar compounds include:

MGS0039: Another mGluR2 antagonist with antidepressant-like effects.

LY341495: A negative allosteric modulator targeting both mGluR2 and mGluR3.

VU6010572: A compound with similar mechanisms but different pharmacokinetic properties. These compounds share the ability to modulate glutamatergic signaling but differ in their selectivity, potency, and pharmacokinetic profiles.

Properties

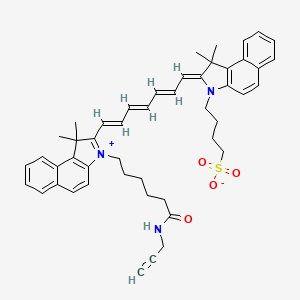

IUPAC Name |

7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTBUOHORFUCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

![1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2820892.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)

amine hydrochloride](/img/structure/B2820906.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)